N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide

TrkA inhibitor NTRK1 kinase selectivity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide (CAS 2034354-83-9) is a synthetic small-molecule triazolopyridazine derivative with a molecular weight of 333.30 g/mol. It is documented as an inhibitor of Tropomyosin-related kinase A (TrkA/NTRK1).

Molecular Formula C15H13F2N5O2
Molecular Weight 333.299
CAS No. 2034354-83-9
Cat. No. B2614596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide
CAS2034354-83-9
Molecular FormulaC15H13F2N5O2
Molecular Weight333.299
Structural Identifiers
SMILESCCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F)C=C1
InChIInChI=1S/C15H13F2N5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)
InChIKeyVRRTZHVYLOKHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide (CAS 2034354-83-9) for Targeted Research Programs


N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide (CAS 2034354-83-9) is a synthetic small-molecule triazolopyridazine derivative with a molecular weight of 333.30 g/mol . It is documented as an inhibitor of Tropomyosin-related kinase A (TrkA/NTRK1) [1]. The compound was originally disclosed in patent WO2012125667 as Example 24 and is listed in the DrugMAP database ('Triazolo[4,3-b]pyridazine derivative 2') with patented indications spanning chronic pain, neuropathic pain, and NTRK-driven solid tumours [1].

Target TrkA/NTRK1 inhibitor for NGF pathway signaling studies
Scaffold Triazolopyridazine with 3,4-difluorobenzamide tail; patent-defined TrkA chemotype
Research context Annotated for pain and NTRK-driven cancer model studies

Why N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide Cannot Be Replaced by Other Triazolopyridazine Analogs


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is employed across multiple kinase targets, including c-Met, Pim-1, BRD4, and TrkA [1][2]. Critically, kinase-selectivity and functional pharmacology within this chemotype are exquisitely sensitive to the nature and vector of the C-3 and C-6 substituents [1][3]. For instance, c-Met/Pim-1 dual inhibitors bearing different amide tails show IC₅₀ values of 0.163 µM against c-Met [1], while BRD4-targeting analogs exhibit BD1 IC₅₀ values of 5.7–25.2 µM [2]. Generic substitution with an analog designed for a different kinase would almost certainly result in a complete loss of the TrkA inhibition profile that defines the specific research utility of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide.

Target Compound TrkA inhibitor (3,4-difluorobenzamide tail) Reported to engage TrkA/NTRK1; intended for NGF pathway studies
Potential Substitute c-Met/Pim-1 dual inhibitor analog Kinase selectivity strongly depends on amide substituent; c-Met profile may not transfer to TrkA
Target Compound TrkA pathway probe (pain/oncology model)
Potential Substitute BRD4 bromodomain inhibitor analog Mechanism divergence: epigenetic reader antagonism vs. receptor tyrosine kinase inhibition; may not support TrkA research
Target Compound 3,4-difluorobenzamide pharmacophore (kinase hinge binder)
Potential Substitute 3-substituted antimicrobial triazolopyridazine Absence of 3,4-difluorobenzamide group alters target engagement; not suitable for kinase signaling studies

Quantitative Differentiation Evidence for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide


Target Selectivity: TrkA Inhibition Differentiates This Compound from c-Met-Targeting Triazolopyridazine Analogs

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide is annotated as an inhibitor of Tropomyosin-related kinase A (TrkA/NTRK1) in the DrugMAP database [1]. In contrast, closely related [1,2,4]triazolo[4,3-b]pyridazine compounds developed by Novartis (WO-2012107500-A1 and JP2014505088A) are explicitly designed as c-Met tyrosine kinase inhibitors [2][3]. While quantitative TrkA IC₅₀ data for this exact compound remain undisclosed in public repositories, the target assignment is based on the original patent disclosure WO2012125667, which covers TrkA kinase inhibitors and includes this compound as Example 24 [1][4]. This distinction is critical: a c-Met inhibitor cannot substitute for a TrkA inhibitor in NGF/TrkA pathway studies.

Target Selectivity
Class-level inference
TrkA inhibitor vs. c-Met inhibitor series; no public TrkA IC₅₀
Supports TrkA-specific pathway study context
Quantitative TrkA IC₅₀ not disclosed; target assigned via patent and database
TrkA inhibitor NTRK1 kinase selectivity pain research

Indication Profile: Patent-Backed Pain and Oncology Applications Versus BRD4 Epigenetic Probes

The DrugMAP entry for this compound lists patented indications for chronic pain (ICD-11: MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumour/cancer (2A00-2F9Z), and thymic cancer (2C27) [1]. This therapeutic profile contrasts sharply with BRD4-targeting [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are being developed as bromodomain epigenetic probes with IC₅₀ values in the micromolar range (e.g., compound 14: BD1 IC₅₀ = 5.7 ± 1.4 µM; BD2 IC₅₀ = 7.4 ± 2.2 µM) [2]. The patent-backed clinical indication direction provides procurement rationale: this compound is a pain/TrkA tool, not a BET-family bromodomain chemical probe.

Indication Profile
Class-level inference
Patented pain/oncology model indications vs. BRD4 epigenetic probe (BD1 IC₅₀ 5.7 µM)
Mechanism divergence: TrkA (RTK) vs. bromodomain reader; avoid BET-bromodomain misapplication
AlphaScreen assay context; TrkA direct binding data remain unpublished
chronic pain neuropathic pain solid tumour NTRK fusion

Scaffold Divergence: 3,4-Difluorobenzamide Substituent Differentiates This Compound from Simpler 3-Substituted Triazolopyridazine Antimicrobials

A series of 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives was evaluated for antimicrobial activity (Ruso et al., J. Korean Chem. Soc. 2014) [1]. Those compounds bear simple substituents at the 3-position and lack the 3,4-difluorobenzamide moiety linked via a methylene bridge that characterizes the target compound. The presence of the 3,4-difluorobenzamide group is a critical pharmacophoric element for TrkA kinase hinge-region binding, as inferred from the broader TrkA inhibitor patent landscape [2]. While the antimicrobial series provides baseline scaffold data, the N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide structure is engineered for a completely different target profile.

Scaffold Divergence
Supporting evidence
3,4-difluorobenzamide vs. simple 3-alkyl/aryl substituents (antimicrobial series)
Pharmacophore-specific kinase research; antimicrobial analogs lack TrkA binding features
MIC data exist but are irrelevant to kinase target engagement
antimicrobial triazolopyridazine SAR 3-substituted analogs

Kinase Polypharmacology Risk: c-Met/Pim-1 Dual Inhibitor Series Shows How Subtle Substituent Changes Alter Kinase Selectivity

A 2024 study of triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors reported that compound 4g achieved c-Met IC₅₀ = 0.163 ± 0.01 µM and Pim-1 IC₅₀ = 0.283 ± 0.01 µM, while the closely related analog 4a showed significantly weaker activity [1]. This SAR demonstrates that minor changes in the amide tail region of the triazolopyridazine scaffold produce substantial shifts in kinase selectivity. Applied to the target compound, the 3,4-difluorobenzamide tail present in N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide is structurally distinct from the tails in the c-Met/Pim-1 series, supporting the assignment of a different primary target (TrkA) [2].

Kinase Polypharmacology SAR
Supporting evidence
c-Met IC₅₀ 0.163 µM, Pim-1 0.283 µM (compound 4g); ~1.7-fold selectivity
Amide tail changes redirect kinase selectivity; 3,4-difluorobenzamide tail favors TrkA over c-Met/Pim-1
Recombinant kinase domains; close analog 4a showed significantly weaker activity
c-Met Pim-1 kinase polypharmacology SAR

Recommended Application Scenarios for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide in Research Procurement


TrkA/NGF Pathway Probe for Chronic and Neuropathic Pain Mechanistic Studies

Based on its patent-backed indication for chronic and neuropathic pain [1], this compound is suited as a chemical tool for interrogating NGF-TrkA signaling in pain models. It should be used in vitro (e.g., TrkA kinase inhibition assays, dorsal root ganglion neuronal cultures) where a TrkA-selective inhibitor is required to dissect TrkA-mediated signaling from TrkB/TrkC contributions. Note: Quantitative TrkA IC₅₀ data for this specific compound are not publicly available; users must independently validate potency in their experimental system.

NTRK Fusion-Positive Cancer Cell Line Screening

The DrugMAP annotation identifies solid tumour/cancer as a patented indication [1]. This compound may be employed as a reference inhibitor in NTRK1 (TrkA) fusion-driven cancer cell line panels (e.g., CUTO-3, KM12). It provides a structurally distinct chemotype compared to the clinically approved pan-Trk inhibitors larotrectinib and entrectinib, which may be useful for studying resistance mechanisms or scaffold-specific pharmacology.

Kinase Selectivity Panel Reference Standard for Triazolopyridazine SAR Studies

As demonstrated by the c-Met/Pim-1 dual inhibitor series (compound 4g: c-Met IC₅₀ = 0.163 µM; Pim-1 IC₅₀ = 0.283 µM) [2], the triazolopyridazine scaffold supports diverse kinase inhibition profiles depending on substituent identity. This compound can serve as a TrkA-reference point in broad kinase selectivity panels when profiling newly synthesized triazolopyridazine analogs, enabling systematic SAR mapping of how amide tail modifications redirect kinase targeting (TrkA vs. c-Met vs. BRD4).

Pruritus and Neuroinflammation Model Studies

The patented indication includes pruritus (ICD-11: EC90) [1], suggesting potential utility in models of neurogenic itch and neuroinflammation where TrkA signaling is implicated. Researchers investigating NGF-TrkA contributions to pruriceptive signaling may employ this compound alongside TrkA genetic knockout or siRNA approaches to validate target engagement in primary sensory neurons or mast cell-nerve co-culture systems.

Application
Selection Property
Validation Focus
NGF-TrkA pathway studies in pain models
TrkA inhibitor tool compound
Target engagement and selectivity vs. TrkB/TrkC
NTRK1 fusion cancer cell research
Structurally distinct TrkA chemotype
Proliferation and signaling endpoint assays
Triazolopyridazine SAR profiling
TrkA reference profile within kinase panel
Selectivity mapping (TrkA vs. c-Met/BRD4)
Neurogenic itch and neuroinflammation research
TrkA inhibitor for neuroinflammation models
Target engagement in primary sensory neuron models
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